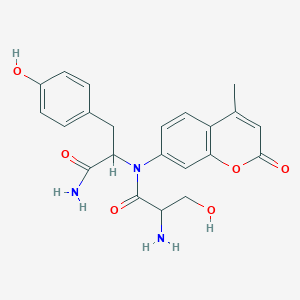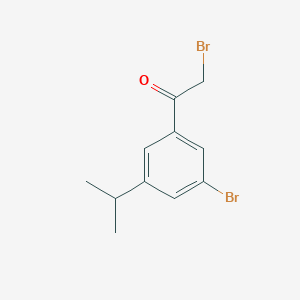
Pantoprazol-Dimer
Übersicht
Beschreibung
Pantoprazole dimer is a useful research compound. Its molecular formula is C32H28F4N6O8S2 and its molecular weight is 764.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pantoprazole dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole dimer including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protonenpumpenhemmer
Pantoprazol-Natrium, ein substituiertes Benzimidazol-Derivat, ist ein irreversibler Protonenpumpenhemmer . Es wird hauptsächlich zur Behandlung von Zwölffingerdarmgeschwüren, Magengeschwüren und gastroösophagealer Refluxkrankheit (GERD) verwendet .
Kontrolle von Verunreinigungen bei der Arzneimittelsynthese
Die Monographien der Europäischen Pharmakopöe (Ph. Eur.) und der United States Pharmacopeia (USP) spezifizieren sechs Verunreinigungen, nämlich; Verunreinigungen A, B, C, D, E und F, jeweils für den pharmazeutischen Wirkstoff (API) . Die Identifizierung und Synthese aller Verunreinigungen mit Ausnahme der Verunreinigung E sind in der Literatur gut beschrieben .
Bildung der Dimer-Verunreinigung E
Die Möglichkeiten zur Bildung und Kontrolle der Verunreinigung E bis zu ≤0,03% bei der Synthese von Pantoprazol-Natrium-Sesquihydrat (PAN) wurden erstmals ausführlich diskutiert . Die vorliegende Arbeit beschreibt den Weg zur erfolgreichen Entwicklung eines optimalen Herstellungsverfahrens für die Dimer-Verunreinigung E .
Mechanismus der Bildung
Der plausibelste Mechanismus, der an der Bildung der Verunreinigung E beteiligt ist, wurde vorgeschlagen . Ein Mechanismus für die Bildung der Pantoprazol-bezogenen Verbindung E (RC E) wird vorgeschlagen, der die Bildung eines Radikal-Kations im pH-Bereich von 5–8 beinhaltet .
Wirkmechanismus
Target of Action
Pantoprazole primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Pantoprazole effectively suppresses both basal and stimulated gastric acid secretion .
Mode of Action
Pantoprazole interacts with its target, the (H+, K+)-ATPase enzyme, by covalently binding to sulfhydryl groups of cysteines found on the enzyme . This binding is irreversible, meaning new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Pantoprazole’s antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole prevents the final step in gastric acid production . This leads to a decrease in both basal and stimulated gastric acid secretion . Pantoprazole also affects other pathways related to inflammation and apoptosis .
Pharmacokinetics
Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg and a serum elimination half-life of about 1.1 hours . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .
Result of Action
The molecular and cellular effects of Pantoprazole’s action primarily involve the suppression of gastric acid secretion . This leads to the healing of tissue damage caused by gastric acid, such as erosive esophagitis . Pantoprazole also has effects on inflammation and apoptosis pathways, contributing to its therapeutic effects .
Action Environment
The action of Pantoprazole can be influenced by environmental factors such as pH conditions . For example, the formation of autophagosomes and the effect on autophagic flux can depend on the pH conditions . Additionally, the formation of certain impurities in the synthesis of Pantoprazole can be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
Pantoprazole dimer plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism . The interaction with these enzymes can lead to the formation of reactive intermediates that may contribute to its biochemical activity. Additionally, pantoprazole dimer can bind to proton pumps in the stomach lining, inhibiting their activity and reducing gastric acid secretion .
Cellular Effects
Pantoprazole dimer affects various types of cells and cellular processes. In gastric parietal cells, it inhibits the H+/K+ ATPase enzyme, leading to a decrease in gastric acid production . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction in acid secretion can alter the expression of genes involved in acid production and transport. Additionally, pantoprazole dimer may affect the proliferation and differentiation of gastric epithelial cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .
Molecular Mechanism
The molecular mechanism of pantoprazole dimer involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells. This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions across the cell membrane . The inhibition of this enzyme leads to a reduction in gastric acid secretion. Additionally, pantoprazole dimer can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biochemical activity . These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pantoprazole dimer can change over time. The stability of pantoprazole dimer is influenced by factors such as pH and temperature . Over time, pantoprazole dimer may degrade into other byproducts, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pantoprazole dimer can lead to changes in cellular metabolism and gene expression . These changes may result in altered cellular function and potential toxicity.
Dosage Effects in Animal Models
The effects of pantoprazole dimer vary with different dosages in animal models. At low doses, pantoprazole dimer can effectively inhibit gastric acid secretion without causing significant adverse effects . At high doses, pantoprazole dimer may cause toxic effects, such as liver damage and alterations in enzyme activity . Threshold effects have been observed, where the impact of pantoprazole dimer on cellular function and metabolism becomes more pronounced at higher doses.
Metabolic Pathways
Pantoprazole dimer is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The primary enzymes involved in its metabolism are CYP2C19 and CYP3A4, which convert pantoprazole dimer into its metabolites . These metabolic pathways can affect the levels of metabolites and influence metabolic flux. Additionally, pantoprazole dimer can interact with other enzymes and cofactors, further modulating its metabolic activity .
Transport and Distribution
Pantoprazole dimer is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, pantoprazole dimer can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes . This localization can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of pantoprazole dimer is influenced by targeting signals and post-translational modifications. Pantoprazole dimer can be directed to specific compartments or organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its effects . The localization of pantoprazole dimer can affect its activity and function, as well as its interactions with other biomolecules. For example, its accumulation in the endoplasmic reticulum may influence protein folding and secretion .
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAWOKDELVUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F4N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
